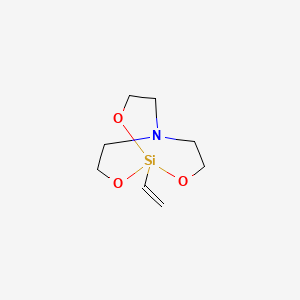
Tris(methylthio)methane
Descripción general
Descripción
Tris(methylthio)methane, also known as Trimethyl trithioorthoformate, is a carboxylic anion equivalent . It has a molecular formula of C4H10S3 . It is a versatile reagent in organic synthesis, playing roles as both a catalyst for polymer synthesis and a key component in the synthesis of various organosulfur compounds .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been used in the conversion of alkyl halides into the corresponding trimethyl trithioorthocarboxylates by using tris(methylthio)methyllithium in THF at –78 °C .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 154.32 .Chemical Reactions Analysis
This compound is a versatile reagent in organic synthesis. It plays roles as both a catalyst for polymer synthesis and a key component in the synthesis of various organosulfur compounds . It also contributes to the production of polysulfides .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.577 (lit.) . It has a boiling point of 102 °C/15 mmHg (lit.), 225-227 °C (lit.) . The melting point is 16 °C (lit.) . The density of this compound is 1.16 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Magnetic Resonance Applications
Tris(tetrathioaryl)methanes, closely related to Tris(methylthio)methane, are important in magnetic resonance applications. These compounds serve as direct precursors and metabolites of tris(tetrathioaryl)methyl radicals, which are highly attractive as paramagnetic spin probes. Their unique propeller-shaped molecular structure, caused by steric hindrance, leads to a slow interconversion between their enantiomeric conformations, making them ideal for such applications (Driesschaert et al., 2012).
2. Organometallic and Coordination Chemistry
Tris(pyrazolyl)methanes, another analogue, play a significant role in organometallic and coordination chemistry. Recent advancements in the synthesis of ring-substituted tris(pyrazolyl)methanes have opened up new possibilities for the development of this class of ligand, indicating the potential of similar this compound derivatives in such fields (Bigmore et al., 2005).
3. Catalytic Applications
Tris(methylenethiol)methane derivatives have been used in catalytic applications, particularly in the synthesis of polynuclear Rhodium and Iridium complexes and metallodendrimers. These compounds offer a scaffold for the creation of intricate molecular structures with potential applications in catalysis (Camerano et al., 2005).
4. Synthesis Gas Production
This compound derivatives have been explored in processes like tri-reforming of methane. This novel process combines CO2 reforming, steam reforming, and partial oxidation of methane in a single reactor, effectively producing synthesis gas (syngas) with desirable H2/CO ratios and eliminating carbon formation issues (Song & Pan, 2004).
5. Biological Applications
In biological contexts, water-soluble homoscorpionates of the tris(pyrazol-1-yl)methane type and their metal complexes have shown promise. These compounds have been applied in antiproliferative and antimicrobial activities, indicating the potential biological relevance of this compound derivatives (Martins & Pombeiro, 2016).
6. Chemosensor Applications
Tris(N-methylindolyl)methane based chemosensors demonstrate contrasting fluorescent behavior towards various ions, showcasing potential applications in molecular switches and live cell imaging. This suggests that this compound derivatives could be similarly used in the development of novel chemosensors (Kaur et al., 2011).
Safety and Hazards
Tris(methylthio)methane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mecanismo De Acción
Target of Action
Tris(methylthio)methane, also known as Trimethyl trithioorthoformate, is a carboxylic anion equivalent It’s known to interact with sulfur metabolism in organisms .
Mode of Action
It’s known to be involved in the synthesis of various compounds . For instance, it has been used in the synthesis of (−)-nephrosteranic acid and (−)-roccellaric acid .
Biochemical Pathways
This compound is involved in sulfur metabolism. It’s known to affect sulfur homeostasis in organisms like Arabidopsis . The compound influences the plant sulfur metabolism by interfering with the glutathione (GSH) metabolism .
Pharmacokinetics
Its molecular weight of 15432 and its physical properties such as boiling point and melting point suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of this compound’s action is the modulation of sulfur homeostasis in organisms. For instance, under sulfur deficiency, this compound has been shown to down-regulate sulfur deficiency-responsive genes, prevent glucosinolate (GSL) and glutathione (GSH) diminishment, and sustain plant growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the availability of sulfur in the environment can impact the effectiveness of this compound in modulating sulfur homeostasis .
Análisis Bioquímico
Biochemical Properties
Tris(methylthio)methane interacts with various biomolecules in plants. It has been shown to influence sulfur metabolism by interfering with the metabolism of glutathione (GSH), a crucial antioxidant in plants . Although this compound is not directly incorporated into cysteine, it plays a role in sulfur homeostasis .
Cellular Effects
In Arabidopsis seedlings, this compound has been observed to down-regulate sulfur deficiency-responsive genes under conditions of sulfur deficiency . It also prevents the diminishment of glucosinolates (GSL) and GSH, thereby sustaining plant growth . Excess this compound can lead to the accumulation of GSH and GSL, which can reduce plant growth .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its influence on sulfur metabolism. It is proposed that the compound interferes with GSH metabolism, thereby affecting sulfur homeostasis .
Temporal Effects in Laboratory Settings
The effects of this compound on plant metabolism have been observed over time in laboratory settings. For example, it has been shown to sustain plant growth under conditions of sulfur deficiency
Metabolic Pathways
This compound is involved in the sulfur metabolism pathway in plants . It influences the metabolism of GSH, a key molecule in the sulfur metabolism pathway .
Propiedades
IUPAC Name |
tris(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZQCCTZUJXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202528 | |
| Record name | Methane, tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5418-86-0 | |
| Record name | Methane, tris(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(methylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(methylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tris(methylthio)methane primarily used for in the context of these research papers?
A1: this compound is primarily used as a reagent in organic synthesis. Specifically, it serves as a precursor to tris(methylthio)methyllithium, a versatile compound for preparing various organic molecules. []
Q2: How is Tris(methylthio)methyllithium generated from this compound?
A2: While the provided abstracts don't detail the exact procedure, they imply that Tris(methylthio)methyllithium is generated by treating this compound with a strong base like n-butyllithium. This deprotonates the acidic proton on the central carbon, forming the reactive organolithium species.
Q3: What are some specific applications of Tris(methylthio)methyllithium in organic synthesis?
A3: The research highlights several uses for this reagent: * Synthesis of methyl thiolcarboxylates: Tris(methylthio)methyllithium reacts with alkyl halides to form trimethyl trithioorthocarboxylates. These intermediates can be selectively hydrolyzed to yield the desired methyl thiolcarboxylates. [] This method also allows for the incorporation of ¹⁸O into the carbonyl group. [] * Synthesis of β-hydroxy esters: The reagent reacts with epoxides in a THF:HMPA solvent system to efficiently produce β-hydroxy orthotrithiocarboxylates. These can be readily converted into β-hydroxy esters. [, ] * Carboxylation Reactions: Tris(methylthio)methyllithium can be used to introduce a carboxyl group into organic molecules. For example, it reacts with 1-bromoacenaphthene to yield acenaphthene-1-carboxylic acid. []
Q4: Are there any natural sources of this compound?
A4: Yes, this compound has been identified as a volatile compound released by damaged plants of the Asian Skunk Cabbage (Symplocarpus renifolius). [] This compound, along with other sulfur-containing volatiles, likely contributes to the characteristic pungent odor of the plant. []
Q5: What is the molecular formula, weight, and some key spectroscopic data for this compound?
A5:
* Molecular Formula: C₄H₁₀S₃ [] * Molecular Weight: 154.35 g/mol [] * ¹H NMR (CCl₄): δ 4.63 (s, 1H), 2.16 (s, 9H) []
* The singlet at 4.63 ppm corresponds to the proton on the central carbon. * The singlet at 2.16 ppm represents the nine protons from the three methyl groups.
Q6: What can you tell me about the stability of this compound?
A6: While specific stability data is not provided, it's described as a liquid with a "stench" and is "irritant". This suggests it should be handled with care using standard laboratory safety practices. []
Q7: Are there any computational studies on this compound mentioned in the provided research?
A7: Yes, one study investigated free radicals with sulfur-containing substituents using electron spin resonance (ESR). [] The research showed that Bis(methylthio)methane, upon photolysis with di-t-butyl peroxide, generates Tris(methylthio)methyl radicals. [] Analysis of the α13C hyperfine splitting constant suggests that these radicals adopt a nearly planar conformation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)










